2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207047-83-3
VCID: VC8441154
InChI: InChI=1S/C22H18FN3O3S/c1-29-17-8-2-14(3-9-17)10-24-19(27)11-26-13-25-20-18(12-30-21(20)22(26)28)15-4-6-16(23)7-5-15/h2-9,12-13H,10-11H2,1H3,(H,24,27)
SMILES: COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Molecular Formula: C22H18FN3O3S
Molecular Weight: 423.5

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide

CAS No.: 1207047-83-3

Cat. No.: VC8441154

Molecular Formula: C22H18FN3O3S

Molecular Weight: 423.5

* For research use only. Not for human or veterinary use.

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide - 1207047-83-3

Specification

CAS No. 1207047-83-3
Molecular Formula C22H18FN3O3S
Molecular Weight 423.5
IUPAC Name 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C22H18FN3O3S/c1-29-17-8-2-14(3-9-17)10-24-19(27)11-26-13-25-20-18(12-30-21(20)22(26)28)15-4-6-16(23)7-5-15/h2-9,12-13H,10-11H2,1H3,(H,24,27)
Standard InChI Key GJFRDTLQGQIVPS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F

Introduction

The chemical compound 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide is a heterocyclic derivative that belongs to the class of thienopyrimidines. These compounds are of significant interest in medicinal chemistry due to their structural complexity and potential biological activities. The compound features a thieno[3,2-d]pyrimidine core with functional groups such as a fluorophenyl moiety and a methoxybenzylacetamide side chain, which may contribute to its pharmacological properties.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multistep reactions that include cyclization and functional group modifications. Although specific synthetic routes for this compound are not detailed in the available literature, similar derivatives are synthesized using the following general steps:

  • Formation of the Thienopyrimidine Core:

    • Cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.

  • Functionalization:

    • Introduction of the fluorophenyl group via electrophilic substitution.

    • Coupling reactions to attach the methoxybenzylacetamide moiety.

Research Findings

Although specific experimental data for this compound are unavailable, related studies provide insights into its potential:

  • Anticancer Activity: Similar compounds have shown inhibitory effects on VEGFR-2 with IC50 values in the low micromolar range .

  • Antimicrobial Screening: Thienopyrimidine derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Future Directions

Further research is required to explore the full pharmacological profile of this compound:

  • In Vitro Studies: Screening against cancer cell lines (e.g., MCF-7) and microbial strains.

  • Molecular Docking: Computational studies to predict binding affinities with key enzymes.

  • Pharmacokinetics: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties.

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